molecular formula C8H13N3O2 B3048341 tert-Butyl 3-amino-1H-pyrazole-4-carboxylate CAS No. 1646543-44-3

tert-Butyl 3-amino-1H-pyrazole-4-carboxylate

Cat. No. B3048341
CAS RN: 1646543-44-3
M. Wt: 183.21
InChI Key: HGKBQLPIRWGTGO-UHFFFAOYSA-N
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Description

Tert-Butyl 3-amino-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 1646543-44-3 . It has a molecular weight of 183.21 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of tert-Butyl 3-amino-1H-pyrazole-4-carboxylate and similar compounds often involves the use of various catalysts and reaction conditions . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . Other methods include the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst .


Molecular Structure Analysis

The molecular structure of tert-Butyl 3-amino-1H-pyrazole-4-carboxylate can be represented by the Inchi Code: 1S/C8H13N3O2/c1-8(2,3)13-7(12)5-4-10-11-6(5)9/h4H,1-3H3, (H3,9,10,11) . This indicates that the compound consists of 8 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving tert-Butyl 3-amino-1H-pyrazole-4-carboxylate are diverse and depend on the specific reaction conditions . For instance, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles in very good yields .


Physical And Chemical Properties Analysis

Tert-Butyl 3-amino-1H-pyrazole-4-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 183.21 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Novel Synthesis Approaches

  • Synthesis of Pyrazole Derivatives : Bobko et al. (2012) developed a novel and efficient synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, highlighting the versatility of tert-butyl 3-amino-1H-pyrazole-4-carboxylate in synthesizing pyrazole derivatives (Bobko et al., 2012).

  • Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : Iminov et al. (2015) reported on the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, emphasizing the compound's role in creating structurally diverse pyrazoles (Iminov et al., 2015).

Intermediate in Synthesis

  • Intermediate in mTOR Targeted PROTAC Molecule : Zhang et al. (2022) described the use of tert-butyl 3-amino-1H-pyrazole-4-carboxylate as a critical intermediate in the synthesis of an mTOR-targeted PROTAC molecule (Zhang et al., 2022).

  • Halo-Substituted Pyrazolotriazines Synthesis : Ivanov et al. (2017) synthesized ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates using tert-butyl 3-amino-1H-pyrazole-4-carboxylate, showcasing its role in creating novel halo-substituted pyrazolotriazines (Ivanov et al., 2017).

Structural Analysis

  • Hydrogen-bonded Chains and Aggregates : Abonía et al. (2007) investigated the molecular structure of tert-butyl 3-amino-1H-pyrazole-4-carboxylate derivatives, revealing hydrogen-bonded chains and aggregates, important for understanding molecular interactions (Abonía et al., 2007).

  • Structural Characterization of Derivatives : Mironovich and Shcherbinin (2014) provided detailed structural characterization of tert-butyl 3-amino-1H-pyrazole-4-carboxylate derivatives, emphasizing its role in understanding the chemical nature of these compounds (Mironovich & Shcherbinin, 2014).

Synthesis of Biologically Active Compounds

  • Intermediate in Synthesis of Crizotinib : Kong et al. (2016) synthesized an important intermediate for biologically active compounds like crizotinib, highlighting the potential pharmaceutical applications of tert-butyl 3-amino-1H-pyrazole-4-carboxylate (Kong et al., 2016).

  • Acetyl-CoA Carboxylase Inhibitors Synthesis : Huard et al. (2012) reported on synthesizing acetyl-CoA carboxylase inhibitors using tert-butyl 3-amino-1H-pyrazole-4-carboxylate, which is crucial for developing new therapeutic agents (Huard et al., 2012).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

tert-butyl 5-amino-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)5-4-10-11-6(5)9/h4H,1-3H3,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKBQLPIRWGTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(NN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001172773
Record name 1H-Pyrazole-4-carboxylic acid, 3-amino-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-amino-1H-pyrazole-4-carboxylate

CAS RN

1646543-44-3
Record name 1H-Pyrazole-4-carboxylic acid, 3-amino-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1646543-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 3-amino-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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